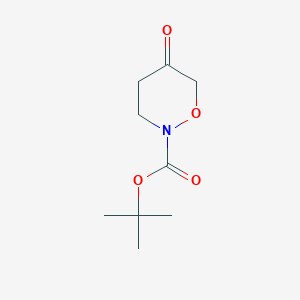

Tert-butyl 5-oxooxazinane-2-carboxylate

CAS No.: 1683529-07-8

Cat. No.: VC4707101

Molecular Formula: C9H15NO4

Molecular Weight: 201.222

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1683529-07-8 |

|---|---|

| Molecular Formula | C9H15NO4 |

| Molecular Weight | 201.222 |

| IUPAC Name | tert-butyl 5-oxooxazinane-2-carboxylate |

| Standard InChI | InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)10-5-4-7(11)6-13-10/h4-6H2,1-3H3 |

| Standard InChI Key | BGLMAZXZHLLELH-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC(=O)CO1 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Tert-butyl 5-oxooxazinane-2-carboxylate belongs to the oxazinane family, a class of six-membered heterocycles containing one nitrogen and one oxygen atom. The compound’s structure features a ketone group at the 5-position of the oxazinane ring and a tert-butyl ester at the 2-position . The stereoelectronic effects of the tert-butyl group enhance the compound’s stability by shielding the ester carbonyl from nucleophilic attack, a property critical for its handling in synthetic workflows.

Table 1: Key Identifiers of Tert-butyl 5-oxooxazinane-2-carboxylate

| Property | Value | Source |

|---|---|---|

| CAS Number | 1683529-07-8 | |

| Molecular Formula | ||

| Molecular Weight | 201.22 g/mol | |

| Density | Not Available | |

| Boiling Point | Not Available |

Synthesis and Characterization

Synthetic Pathways

The synthesis of tert-butyl 5-oxooxazinane-2-carboxylate typically involves a multi-step sequence:

-

Ring Formation: Cyclization of a linear precursor, such as a δ-amino alcohol, under acidic or basic conditions to form the oxazinane backbone.

-

Oxidation: Introduction of the ketone group at the 5-position via oxidation with reagents like potassium permanganate or Dess-Martin periodinane.

-

Esterification: Protection of the carboxylic acid group as a tert-butyl ester using di-tert-butyl dicarbonate () in the presence of a base like DMAP.

Reactions are conducted in polar aprotic solvents (e.g., dichloromethane or acetonitrile) at temperatures ranging from −10°C to room temperature to optimize yield and purity.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclization | HSO, DCM, 0°C | 65–75 |

| Oxidation | Dess-Martin periodinane, RT | 80–85 |

| Esterification | BocO, DMAP, MeCN | 70–78 |

Analytical Characterization

The compound is routinely characterized using:

-

NMR Spectroscopy: and NMR confirm the presence of the tert-butyl group (δ ~1.4 ppm for ) and the carbonyl signals (δ ~170–175 ppm for ).

-

Mass Spectrometry: High-resolution MS (HRMS) validates the molecular ion peak at m/z 201.22.

-

Infrared Spectroscopy: Strong absorptions at 1740 cm (ester C=O) and 1680 cm (ketone C=O).

Physicochemical Properties

Solubility and Stability

Tert-butyl 5-oxooxazinane-2-carboxylate exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water (<1 mg/mL) . The tert-butyl group enhances hydrolytic stability, with the compound showing no decomposition under ambient conditions for up to 6 months.

Computational Predictions

Density functional theory (DFT) calculations predict:

-

LogP: 1.2–1.5, indicating moderate lipophilicity suitable for membrane penetration in drug candidates.

-

Polar Surface Area (PSA): 46.6 Å, suggesting potential bioavailability.

-

H-bond Acceptors: 4, critical for interactions with biological targets.

Applications in Research

Pharmaceutical Intermediates

The compound serves as a precursor in the synthesis of kinase inhibitors and antimicrobial agents. For example, its ketone group undergoes reductive amination to yield secondary amines, which are pharmacophores in antiviral drugs.

Material Science

In polymer chemistry, the oxazinane ring participates in ring-opening polymerization to generate polyamides with tunable thermal stability.

Future Directions

Drug Discovery

Screening derivatives for activity against neglected tropical diseases (e.g., Chagas disease) is a priority. Structural analogs with fluorinated tert-butyl groups may enhance metabolic stability.

Green Synthesis

Developing catalytic, solvent-free methods for the compound’s synthesis could reduce environmental impact.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume